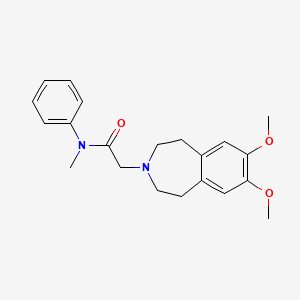![molecular formula C22H26N4O2 B7532059 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone](/img/structure/B7532059.png)
2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone, also known as PNU-120596, is a small molecule inhibitor of glycogen synthase kinase-3β (GSK-3β). GSK-3β is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been implicated in the treatment of various diseases, including Alzheimer's disease, diabetes, cancer, and inflammation.
Mechanism of Action
2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone exerts its pharmacological effects by inhibiting GSK-3β, which is involved in various cellular processes, including glycogen metabolism, cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of GSK-3β activity, the activation of the Wnt/β-catenin pathway, the reduction of Aβ levels in Alzheimer's disease, the improvement of insulin sensitivity and glucose uptake in diabetes, the inhibition of tumor growth and induction of apoptosis in cancer, and the reduction of inflammation and improvement of tissue repair in inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone is its specificity for GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one of the limitations of this compound is its poor solubility, which can affect its bioavailability and pharmacokinetics in vivo. Additionally, the use of this compound in lab experiments requires careful consideration of its potential side effects and toxicity.
Future Directions
Future research on 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone could focus on the development of more potent and selective GSK-3β inhibitors with improved pharmacokinetic properties. Additionally, future studies could investigate the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders, cardiovascular diseases, and autoimmune diseases. Finally, future research could focus on the elucidation of the molecular mechanisms underlying the pharmacological effects of this compound, which could provide valuable insights into the role of GSK-3β in various cellular processes.
Synthesis Methods
The synthesis of 2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone involves several steps, including the reaction of 4-pyridin-2-ylpiperazine-1-carboxylic acid with N-Boc-1-pyrrolidinecarboxaldehyde to form the corresponding pyrrolidine derivative. The resulting compound is then deprotected to yield the free amine, which is coupled with 2-phenylacetyl chloride to form this compound.
Scientific Research Applications
2-Phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone has been extensively studied for its therapeutic potential in various diseases. In Alzheimer's disease, this compound has been shown to improve cognitive function and reduce amyloid-beta (Aβ) levels in animal models. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. In inflammation, this compound has been shown to reduce inflammation and improve tissue repair in animal models.
Properties
IUPAC Name |
2-phenyl-1-[2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-21(17-18-7-2-1-3-8-18)26-12-6-9-19(26)22(28)25-15-13-24(14-16-25)20-10-4-5-11-23-20/h1-5,7-8,10-11,19H,6,9,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYGMJLKOYZZKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B7531977.png)
![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B7531983.png)
![4-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B7531986.png)
![2-acetamido-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7532003.png)
![2-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)-N-cyclopropyl-N-methylacetamide](/img/structure/B7532013.png)
![2-[4-(3-chlorobenzoyl)-1,4-diazepan-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B7532018.png)



![4-methoxy-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7532050.png)

![2-Ethoxy-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7532055.png)
![N-[(2-methoxyphenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532064.png)

